molecular formula C6H4N2OSe B14628918 1-Oxo-2,1lambda~5~,3-benzoselenadiazole CAS No. 55293-87-3

1-Oxo-2,1lambda~5~,3-benzoselenadiazole

Cat. No.: B14628918
CAS No.: 55293-87-3
M. Wt: 199.08 g/mol
InChI Key: NWCVLCZGLHWIHF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Oxo-2,1lambda~5~,3-benzoselenadiazole typically involves the reaction of o-phenylenediamine with selenium dioxide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid . The product is then purified through recrystallization or chromatography techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-Oxo-2,1lambda~5~,3-benzoselenadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . Major products formed from these reactions depend on the specific conditions and reagents used but often include various selenium-containing heterocycles .

Mechanism of Action

The mechanism by which 1-Oxo-2,1lambda~5~,3-benzoselenadiazole exerts its effects is primarily through its interaction with molecular targets in biological systems. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique photophysical properties . These interactions can influence various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

1-Oxo-2,1lambda~5~,3-benzoselenadiazole is often compared with other benzoselenadiazoles and benzochalcogenadiazoles, such as:

The uniqueness of this compound lies in its selenium content, which imparts specific photophysical and chemical properties that are advantageous in various applications .

Properties

CAS No.

55293-87-3

Molecular Formula

C6H4N2OSe

Molecular Weight

199.08 g/mol

IUPAC Name

3-oxido-2,1,3-benzoselenadiazol-3-ium

InChI

InChI=1S/C6H4N2OSe/c9-8-6-4-2-1-3-5(6)7-10-8/h1-4H

InChI Key

NWCVLCZGLHWIHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=N[Se][N+](=C2C=C1)[O-]

Origin of Product

United States

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